molecular formula C6H7N3O2 B063627 1-(3-Oxopropyl)triazole-4-carbaldehyde CAS No. 173676-90-9

1-(3-Oxopropyl)triazole-4-carbaldehyde

Cat. No.: B063627
CAS No.: 173676-90-9
M. Wt: 153.14 g/mol
InChI Key: GQQBXMKTLDOTDS-UHFFFAOYSA-N
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Description

1-(3-Oxopropyl)triazole-4-carbaldehyde is a heterocyclic organic compound featuring a triazole ring substituted with a 3-oxopropyl group at position 1 and a carbaldehyde functional group at position 2. This structure confers unique reactivity due to the electron-withdrawing carbaldehyde group and the ketone-containing oxopropyl chain, making it a versatile intermediate in organic synthesis and pharmaceutical development.

Properties

CAS No.

173676-90-9

Molecular Formula

C6H7N3O2

Molecular Weight

153.14 g/mol

IUPAC Name

1-(3-oxopropyl)triazole-4-carbaldehyde

InChI

InChI=1S/C6H7N3O2/c10-3-1-2-9-4-6(5-11)7-8-9/h3-5H,1-2H2

InChI Key

GQQBXMKTLDOTDS-UHFFFAOYSA-N

SMILES

C1=C(N=NN1CCC=O)C=O

Canonical SMILES

C1=C(N=NN1CCC=O)C=O

Synonyms

1H-1,2,3-Triazole-1-propanal, 4-formyl- (9CI)

Origin of Product

United States

Comparison with Similar Compounds

Key Observations :

  • Triazole vs. Pyrazole Core : Triazoles (three nitrogen atoms) exhibit greater aromatic stability and hydrogen-bonding capacity compared to pyrazoles (two nitrogen atoms), influencing their solubility and biological activity .
  • In contrast, the 4-methylphenyl group in its analog increases hydrophobicity and π-π stacking interactions .
  • Functional Group Diversity : The trifluoromethyl and chlorophenylsulfanyl groups in the pyrazole derivative () confer electron-withdrawing and lipophilic properties, which are absent in triazole-based analogs .

Physicochemical and Reactivity Comparisons

Property This compound (Predicted) 1-(4-Methylphenyl)triazole-4-carbaldehyde Pyrazole-4-carbaldehyde Derivative
Molecular Weight (g/mol) ~195.2 ~216.2 ~370.7
Boiling Point Not available Not reported Not reported
Solubility Moderate in polar solvents (e.g., DMSO, acetone) Likely low in water Low (due to trifluoromethyl group)
Reactivity Aldehyde oxidation, ketone reduction Aldehyde condensation Sulfur-mediated coupling reactions

Research Findings :

  • Triazole Derivatives : The carbaldehyde group in 1-(4-methylphenyl)triazole-4-carbaldehyde facilitates Schiff base formation, a critical step in synthesizing metal-organic frameworks (MOFs) .
  • Pyrazole Derivatives : The trifluoromethyl group in the pyrazole analog enhances metabolic stability in agrochemical applications, while the chlorophenylsulfanyl moiety enables radical-mediated reactions .

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